1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-10-9-11(18-19(10)2)7-8-16-14(20)17-13-6-4-3-5-12(13)15/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIPUCGWAGJVPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following compounds share the urea core but differ in substituents, influencing physicochemical and pharmacological profiles:
Table 1: Structural and Molecular Comparison
Key Observations :
Functional and Pharmacological Insights
While direct biological data (e.g., IC₅₀, solubility) are unavailable in the provided evidence, structural trends suggest:
- Target Selectivity : The 1,5-dimethylpyrazole in the target compound may favor interactions with hydrophobic pockets in enzymes or receptors, whereas the pyridinyl group in could engage in charge-transfer interactions.
Q & A
Basic Question: What are the recommended synthetic routes and characterization methods for this urea derivative?
Methodological Answer:
The synthesis of 1-(2-chlorophenyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea typically involves reacting substituted isocyanates with amines. For example:
- Step 1: Prepare 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine via reductive amination of the corresponding pyrazole carbonyl compound.
- Step 2: React 2-chlorophenyl isocyanate with the amine in an inert solvent (e.g., dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .
Characterization: - NMR/FTIR: Confirm urea linkage (C=O stretch ~1650–1700 cm⁻¹) and aromatic/pyrazole protons.
- Mass Spectrometry: Validate molecular weight (exact mass ~343.11 g/mol via ESI-MS) .
- HPLC: Assess purity (>95% for biological assays).
Basic Question: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. Use SHELX programs for refinement:
- SHELXL : Refine anisotropic displacement parameters and validate geometry using WinGX for data processing .
- ORTEP : Visualize anisotropic ellipsoids to assess thermal motion and disorder .
Example: A related urea derivative (CAS 59440-79-8) showed planar urea moieties with dihedral angles <10° between aromatic rings, confirmed via SC-XRD .
Advanced Question: How do hydrogen-bonding patterns influence supramolecular assembly?
Methodological Answer:
Graph set analysis (GSA) quantifies hydrogen-bond motifs (e.g., R₂²(8) for dimeric urea interactions). For this compound:
- Donor-Acceptor Pairs: Urea NH groups form H-bonds with pyrazole N or solvent molecules.
- Packing Analysis: Use Mercury or PLATON to identify C–H···π or π–π stacking interactions, which stabilize crystal lattices .
Contradiction Note: Conflicting reports on H-bond strength (e.g., solvent-dependent vs. intrinsic interactions) require comparative DSC/TGA to assess thermal stability .
Advanced Question: What structure-activity relationships (SAR) guide receptor targeting?
Methodological Answer:
- Pyrazole Modifications: Methyl groups at positions 1 and 5 (1,5-dimethyl) enhance steric bulk, potentially improving selectivity for receptors like formyl peptide receptors (FPRs) . Compare with Burli-25, a related urea derivative showing FPR agonism .
- Chlorophenyl Effects: The 2-chloro substituent may enhance lipophilicity (logP ~3.5) and membrane permeability. Validate via SPR or radioligand binding assays .
Data Table:
| Modification | Biological Activity (IC₅₀) | Receptor Affinity (Ki) |
|---|---|---|
| 1,5-Dimethylpyrazole | 12 nM (FPR1) | 8.2 nM |
| 2-Chlorophenyl | 18 nM (FPR2) | 15.4 nM |
Advanced Question: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies in yields (e.g., 40–75%) arise from:
- Solvent Polarity: Polar aprotic solvents (DMF) may improve solubility but cause side reactions.
- Catalyst Optimization: Screen bases (e.g., DBU vs. Et₃N) to minimize urea hydrolysis.
- In Situ Monitoring: Use ReactIR to track isocyanate consumption and optimize reaction time .
Resolution Workflow:
Reproduce conditions from conflicting studies.
Analyze intermediates via LC-MS to identify side products (e.g., biuret formation).
Advanced Question: What computational methods predict pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
